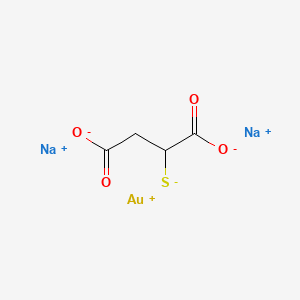
Gold disodium thiomalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium aurothiomalate is a gold-containing compound known for its immunosuppressive and anti-rheumatic properties. It is primarily used in the treatment of rheumatoid arthritis and has been employed in modern medicine alongside another gold compound, auranofin . Sodium aurothiomalate is administered intramuscularly and has shown effectiveness in reducing inflammation and modulating immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium aurothiomalate is synthesized through the reaction of gold salts with thiomalic acid. The process involves the following steps:
- Dissolution of gold salts (such as gold chloride) in water.
- Addition of thiomalic acid to the solution.
- Adjustment of pH to facilitate the formation of the gold-thiomalate complex.
- Precipitation and purification of the resulting sodium aurothiomalate compound .
Industrial Production Methods: Industrial production of sodium aurothiomalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then formulated into a solution for intramuscular injection, typically containing 50 mg of sodium aurothiomalate per mL .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natrium-Aurothiomalat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Goldkomponente kann oxidiert werden, was zu Veränderungen ihres Oxidationszustands führt.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, was ihre chemische Struktur beeinflusst.
Substitution: Natrium-Aurothiomalat kann an Substitutionsreaktionen teilnehmen, bei denen Liganden ausgetauscht werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Salpetersäure.
Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.
Substitution: Ligandenaustauschreaktionen beinhalten häufig thiolhaltige Verbindungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Goldoxiden führen, während die Reduktion elementares Gold ergeben kann .
Wissenschaftliche Forschungsanwendungen
Natrium-Aurothiomalat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Goldverbindungen beinhalten.
Biologie: Die immunsuppressiven Eigenschaften der Verbindung machen sie wertvoll für die Forschung zur Immunmodulation und entzündlichen Erkrankungen.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Natrium-Aurothiomalat ist nicht vollständig geklärt. Es ist bekannt, dass es die Synthese von Prostaglandinen hemmt, die an Entzündungen beteiligt sind. Die Verbindung moduliert auch phagozytische Zellen und hemmt Interaktionen des MHC-Klasse-II-Komplexes mit Peptiden . Darüber hinaus hemmt Natrium-Aurothiomalat verschiedene Enzyme, darunter saure Phosphatase, Beta-Glucuronidase, Elastase, Cathepsin G, Thrombin und mikrosomale Prostaglandin-E-Synthase-1 .
Ähnliche Verbindungen:
Auranofin: Eine weitere goldhaltige Verbindung, die zur Behandlung von rheumatoider Arthritis eingesetzt wird.
Goldnatriumthiomalat: Ähnlich in der Zusammensetzung und für ähnliche therapeutische Zwecke verwendet.
Eindeutigkeit: Natrium-Aurothiomalat ist einzigartig aufgrund seiner intramuskulären Verabreichung und seiner spezifischen immunsuppressiven Eigenschaften. Seine Fähigkeit, Immunantworten zu modulieren und eine breite Palette von Enzymen zu hemmen, unterscheidet es von anderen Goldverbindungen .
Wirkmechanismus
The precise mechanism of action of sodium aurothiomalate is not fully understood. it is known to inhibit the synthesis of prostaglandins, which are involved in inflammation. The compound also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Additionally, sodium aurothiomalate inhibits several enzymes, including acid phosphatase, beta-glucuronidase, elastase, cathepsin G, thrombin, and microsomal prostaglandin E synthase-1 .
Vergleich Mit ähnlichen Verbindungen
Auranofin: Another gold-containing compound used in the treatment of rheumatoid arthritis.
Gold Sodium Thiomalate: Similar in composition and used for similar therapeutic purposes.
Uniqueness: Sodium aurothiomalate is unique due to its intramuscular administration and its specific immunosuppressive properties. Its ability to modulate immune responses and inhibit a wide range of enzymes sets it apart from other gold compounds .
Eigenschaften
CAS-Nummer |
74916-57-7 |
|---|---|
Molekularformel |
C4H3AuNa2O4S |
Molekulargewicht |
390.08 g/mol |
IUPAC-Name |
disodium;gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
InChI-Schlüssel |
VXIHRIQNJCRFQX-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Kanonische SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Key on ui other cas no. |
74916-57-7 12244-57-4 |
Piktogramme |
Irritant |
Haltbarkeit |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
Löslichkeit |
Very soluble in water; practically insoluble in alcohol, ether |
Synonyme |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


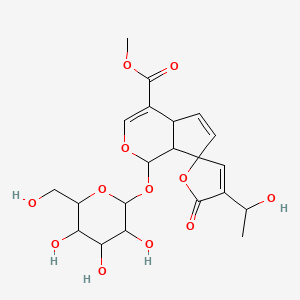


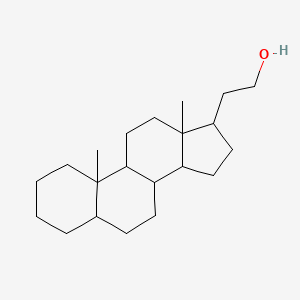
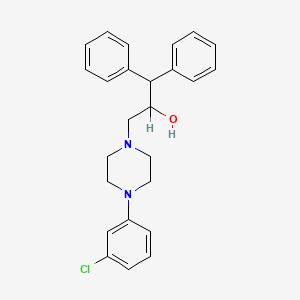
![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
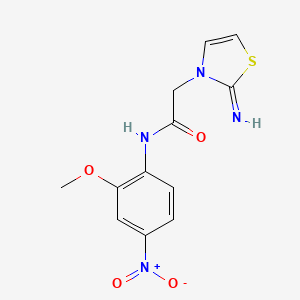
![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
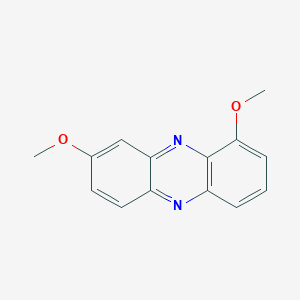
![Diethyl 5-[[2-[2-(cyclohexanecarbonylamino)acetyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B1231546.png)
![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)

![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)
